

# A Technical Guide to the Natural Occurrence and Abundance of Iridium Isotopes

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and abundance of **iridium** isotopes. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the isotopic composition of this rare and dense element. The guide includes a summary of quantitative data, detailed experimental protocols for isotopic analysis, and visualizations to aid in the comprehension of key concepts and workflows.

## **Natural Abundance of Iridium Isotopes**

**Iridium** (Ir), with the atomic number 77, is one of the rarest elements in the Earth's crust.[1] In its natural state, **iridium** is composed of two stable isotopes: <sup>191</sup>Ir and <sup>193</sup>Ir.[1][2][3] The heavier isotope, <sup>193</sup>Ir, is the more abundant of the two.[1]

A precise measurement of the isotopic composition of **iridium** using multicollector inductively coupled plasma mass spectrometry (MC-ICPMS) has determined the isotope ratio R<sup>193</sup>/<sup>191</sup> to be 1.6866(6), which corresponds to an isotopic abundance of 0.37221(8) for <sup>191</sup>Ir.[4]

In addition to its stable isotopes, at least 37 radioisotopes of **iridium** have been synthesized, with mass numbers ranging from 164 to 202.[1] The most stable of these is <sup>192</sup>Ir, which has a half-life of 73.82 days.[1][5] However, it is important to note that <sup>192</sup>Ir does not occur naturally and is produced through the neutron activation of <sup>191</sup>Ir.[6][7][8]



The following table summarizes the key properties of the naturally occurring **iridium** isotopes:

Isotope	Natural Abundance (%)	Atomic Mass (Da)	Spin
<sup>191</sup>  r	37.3[1][3][4]	190.960594[9]	3/2+[4]
<sup>193</sup>  ۲	62.7[1][3]	192.9629264[9]	3/2+[4]

### **Experimental Protocols for Isotope Analysis**

The determination of the precise isotopic abundance of **iridium** requires sophisticated analytical techniques. The two primary methods employed for this purpose are Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Negative Thermal Ionization Mass Spectrometry (N-TIMS).

# Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is a powerful technique for high-precision isotope ratio analysis of a wide range of elements, including **iridium**.[10][11] This method combines a high-temperature argon plasma source to ionize the sample with a magnetic sector mass analyzer and a multicollector array to simultaneously measure the different isotope beams.[10][11]

#### Methodology:

- Sample Preparation: Iridium-containing samples are first chemically purified to separate
  iridium from the sample matrix. This is a critical step to avoid isobaric interferences
  (elements with isotopes of the same mass as iridium).
- Sample Introduction: The purified iridium sample, in a liquid form, is introduced into the ICP torch. The high temperature of the plasma (around 6,000-10,000 K) efficiently ionizes the iridium atoms.
- Ion Separation: The positively charged **iridium** ions are then extracted from the plasma and accelerated into a magnetic sector mass analyzer. The magnetic field separates the ions based on their mass-to-charge ratio, resulting in distinct beams of <sup>191</sup>Ir<sup>+</sup> and <sup>193</sup>Ir<sup>+</sup> ions.



- Detection: The separated ion beams are simultaneously collected by a series of Faraday cups. The electrical signals from the detectors are proportional to the abundance of each isotope.
- Data Analysis: The ratio of the measured ion currents provides a precise determination of the isotopic ratio of iridium. To correct for instrumental mass bias, a regression model can be employed, using isotopic standards such as NIST SRM 997 (thallium) and NIST SRM 989 (rhenium) as primary calibrators.[4] An optimized approach involves incrementally increasing the plasma power during short measurement sessions (10-30 minutes).[4]

## Negative Thermal Ionization Mass Spectrometry (N-TIMS)

N-TIMS is another highly sensitive technique for measuring **iridium** isotope ratios.[2][3] This method involves the thermal ionization of the sample on a metal filament to produce negative ions, which are then analyzed in a mass spectrometer.[3]

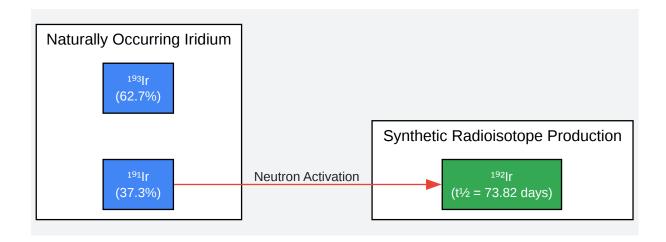
#### Methodology:

- Sample Preparation: Similar to MC-ICP-MS, a rigorous chemical separation is required to
  isolate iridium. This often involves coprecipitation with ferric hydroxide followed by anion
  exchange chromatography.[2] For the analysis of iridium in natural waters, UV irradiation
  may be used to decompose organic matter that can interfere with negative ion production.[2]
- Sample Loading: The purified **iridium** sample is loaded onto a metal filament, typically made of nickel wire, in the presence of an activator such as barium hydroxide (Ba(OH)<sub>2</sub>).[2]
- Ionization: The filament is heated in the mass spectrometer, causing the iridium to form negative oxide ions, primarily IrO<sub>2</sub>-.[2][3]
- Mass Analysis and Detection: The negatively charged ions are accelerated and separated by a magnetic sector analyzer according to their mass-to-charge ratio. The ion beams are then detected, and the resulting signals are used to calculate the isotopic ratio.

### **Visualizations**

To further elucidate the concepts discussed, the following diagrams are provided.

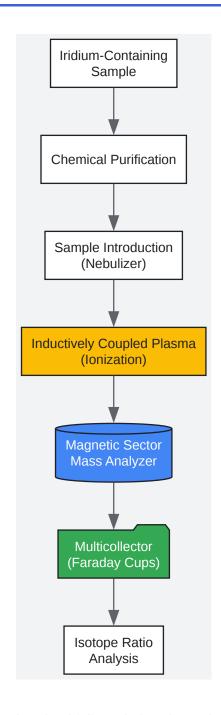




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Caption: Natural distribution and synthetic pathway of key iridium isotopes.





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